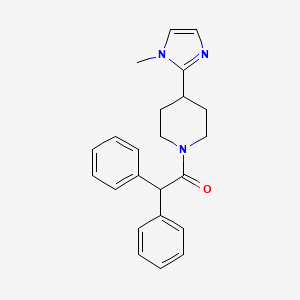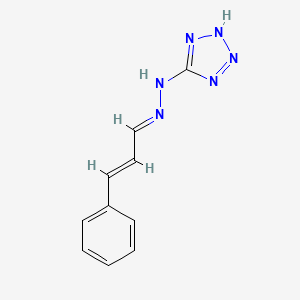
1-(diphenylacetyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex piperidine derivatives involves multiple steps, including condensation reactions, characterizations by spectroscopic techniques, and X-ray crystallography for structural confirmation. Studies such as those conducted by S. Naveen et al. (2015) and S. B. Benakaprasad et al. (2007) provide insights into the methodologies for synthesizing piperidine-based compounds with detailed characterization and molecular structure analysis through X-ray diffraction studies (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015) (Benakaprasad, Naveen, Anandakumar, Sunilkumar, Sridhar, Prasad, & Rangappa, 2007).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, as revealed through X-ray crystallography, shows the piperidine ring adopting a chair conformation, a common feature for stability in such molecules. The geometry around key atoms (e.g., sulfur or nitrogen) in the compounds often appears distorted tetrahedral, indicating the complexity of their molecular framework. Studies like those by S. Prasad et al. (2008) elucidate these structural aspects, providing a foundation for understanding the chemical behavior of these compounds (Prasad, Naveen, Anandakumar, Vinaya, Gowda, Sridhar, Prasad, & Rangappa, 2008).
Chemical Reactions and Properties
Piperidine derivatives engage in various chemical reactions, including condensation with sulfonyl chlorides and nucleophilic substitutions, reflecting their reactive nature and potential for further functionalization. The synthesis and reactivity patterns of these compounds, explored in research by M. Scott et al. (1983), highlight the versatility of piperidine derivatives in organic synthesis and potential applications in developing pharmaceutical agents (Scott, Jacoby, Mills, Bonfilio, & Rasmussen, 1983).
Aplicaciones Científicas De Investigación
Metal-Based Chemotherapy for Tropical Diseases : Navarro et al. (2000) explored the synthesis of copper complexes with 1-[[(2-chlorophenyl)diphenyl]methyl]-1H-imidazole and related compounds, potentially offering a novel approach for metal-based chemotherapy against tropical diseases (Navarro et al., 2000).
Characterization of Novel Dissociative Agents : Wallach et al. (2015) characterized substances like diphenidine, which has a diphenylethylamine nucleus, for potential research chemical applications. They conducted analytical characterizations including mass spectrometry and nuclear magnetic resonance spectroscopy (Wallach et al., 2015).
Development of Mixed Ligand Fac-tricarbonyl Complexes : Mundwiler et al. (2004) worked on mixed ligand fac-tricarbonyl complexes using imidazole and related compounds, showing potential for labeling bioactive molecules with different physico-chemical properties (Mundwiler et al., 2004).
Gastric Antisecretory Agents : Scott et al. (1983) investigated 4-(diphenylmethyl)-1-piperidinemethanimine derivatives for use as nonanticholinergic gastric antisecretory drugs in treating peptic ulcer disease (Scott et al., 1983).
Acyl-Coenzyme A Cholesterol O-Acyltransferase-1 Inhibitors
: Shibuya et al. (2018) identified a compound with a piperazine unit, showing promise as an inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1, potentially useful for treating diseases involving overexpression of ACAT-1 (Shibuya et al., 2018).
Synthesis and Antifungal Activity of Ketoconazole : Heeres et al. (1979) described the synthesis of ketoconazole, a potent antifungal agent, highlighting the relevance of compounds like 1-(diphenylacetyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine in developing effective antimycotic medications (Heeres et al., 1979).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-25-17-14-24-22(25)20-12-15-26(16-13-20)23(27)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14,17,20-21H,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBXVZUDDYJOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(diphenylacetyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559691.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B5559702.png)
![2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5559703.png)

![4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)
![5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5559732.png)
![5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5559744.png)
![ethyl 2-[(anilinocarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5559764.png)
![4-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5559771.png)

![(3S)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5559785.png)